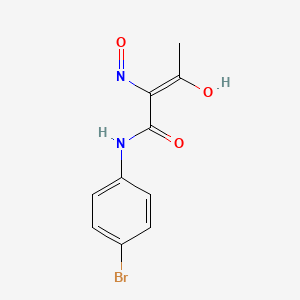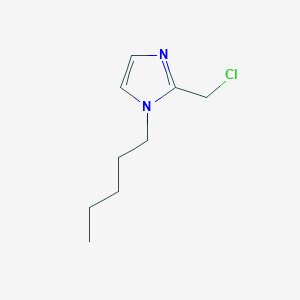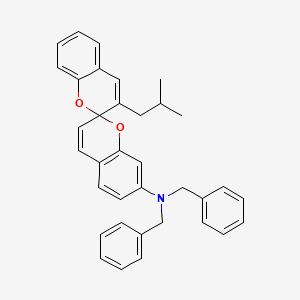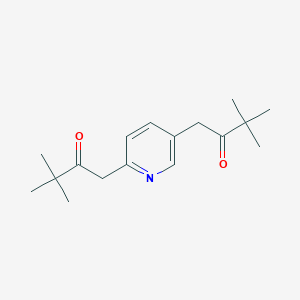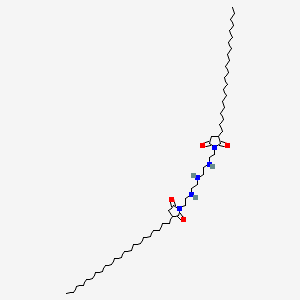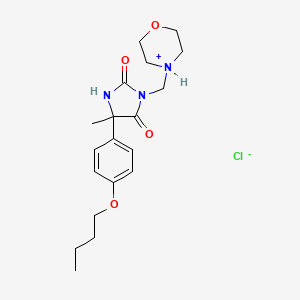![molecular formula C12H18N2O3 B13784540 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione CAS No. 67526-22-1](/img/structure/B13784540.png)
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a but-2-enyl group and a butyl group attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted diazinane with but-2-enyl halides in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain the reaction within the desired temperature range.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Typically requires strong oxidizing agents and may be carried out in acidic or basic media.
Reduction: Often involves the use of hydride donors under anhydrous conditions.
Substitution: Can be facilitated by nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Results in compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
5-[(E)-but-2-enyl]-5-methyl-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of a butyl group.
5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione: Contains an ethyl group instead of a butyl group.
Uniqueness
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
67526-22-1 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3,5H,4,6-8H2,1-2H3,(H2,13,14,15,16,17)/b5-3+ |
Clave InChI |
DARREYPXFUYMQI-HWKANZROSA-N |
SMILES isomérico |
CCCCC1(C(=O)NC(=O)NC1=O)C/C=C/C |
SMILES canónico |
CCCCC1(C(=O)NC(=O)NC1=O)CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


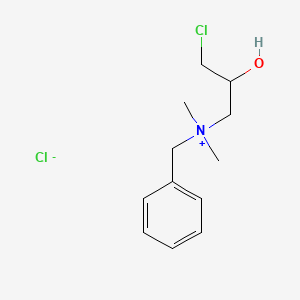
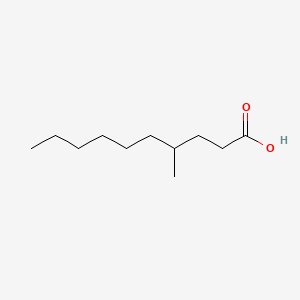
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)

